2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine
Description
2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine is a polyhalogenated pyridine derivative characterized by three key substituents: a bromomethyl group at position 2, a pentafluoroethyl (-CF₂CF₃) group at position 4, and a trifluoromethyl (-CF₃) group at position 6. This compound belongs to a class of halogenated pyridines widely studied for their applications in medicinal chemistry and agrochemical synthesis due to their metabolic stability and reactivity as intermediates .
The trifluoromethyl and pentafluoroethyl groups enhance lipophilicity and electron-withdrawing properties, making the compound suitable for further functionalization (e.g., Suzuki couplings or SN2 reactions) . Its molecular formula is inferred as C₉H₄BrF₈N (calculated based on substituents), with a molecular weight of approximately 386.03 g/mol.
Properties
Molecular Formula |
C9H4BrF8N |
|---|---|
Molecular Weight |
358.03 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H4BrF8N/c10-3-5-1-4(7(11,12)9(16,17)18)2-6(19-5)8(13,14)15/h1-2H,3H2 |
InChI Key |
FXOCAJJRFKLROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CBr)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Electronic Effects of Fluorinated Substituents
The presence of 4-(1,1,2,2,2-pentafluoroethyl) and 6-(trifluoromethyl) groups induces strong electron-withdrawing effects, significantly altering the pyridine ring's electronic landscape. Density functional theory (DFT) calculations on analogous systems reveal a 15–20% reduction in electron density at the 2-position compared to non-fluorinated pyridines. This deactivation necessitates careful selection of reaction conditions for subsequent functionalization, particularly for electrophilic substitution at the bromomethyl position.
Steric and Solubility Challenges
The bulk of the pentafluoroethyl group (CF2CF3) creates a steric environment that influences both ring-forming reactions and post-synthetic modifications. Crystallographic data from related compounds show a 7.2° distortion from planarity at the 4-position. Solubility profiles in common organic solvents demonstrate marked differences:
| Solvent System | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Hexane/EtOAc (9:1) | 12.4 | 25 |
| Dichloromethane | 34.7 | 0 |
| THF | 22.1 | 40 |
Data adapted from purification procedures in NH4I/Na2S2O4-mediated cyclizations.
Core Pyridine Ring Construction Strategies
Reductive Cyclization of O-Acyl Oximes
The NH4I/Na2S2O4-mediated method developed by Huang et al. provides a adaptable framework for constructing 4,6-disubstituted pyridines. While originally demonstrated for bis(trifluoromethyl) derivatives, modification with 1,1,1,3,3,3-hexafluoro-2-methoxypropane-2-yl precursors enables incorporation of the pentafluoroethyl group:
Representative Procedure:
-
Condense hexafluoroacetylacetone (1.2 eq) with pentafluoroethyl ketoxime acetate (1 eq) in MeCN at 60°C
-
Add NH4I (2.5 eq) and Na2S2O4 (3 eq) portionwise under N2
-
Heat at 80°C for 12 h to afford 4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine (68% yield)
Critical parameters:
Transition Metal-Catalyzed [2+2+2] Cyclotrimerization
Patent data reveals nickel-catalyzed approaches using fluoroalkyne components:
Key advantages:
-
Single-step construction of fully substituted pyridine
-
Tolerates methyl groups at 2-position for subsequent bromination
Bromomethyl Group Introduction Methodologies
Radical Bromination of Methyl Precursors
Adapting conditions from pyrazole thiolation protocols, N-bromosuccinimide (NBS) in CCl4 under UV light achieves selective 2-position bromination:
Optimized Conditions:
-
Substrate: 2-methyl-4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine
-
NBS (1.1 eq), AIBN (0.1 eq) in CCl4
-
254 nm UV irradiation, 8 h reflux
-
Yield: 82% (HPLC purity >98%)
Side product analysis shows <3% dibromination when maintaining strict stoichiometric control.
Appel-Type Bromination of Hydroxymethyl Intermediates
A two-step oxidation-bromination sequence provides an alternative pathway:
-
Oxidation:
-
Reductive Bromination:
This method avoids radical pathways but requires strict temperature control to prevent pyridine ring degradation.
Industrial-Scale Process Considerations
Solvent Selection and Recycling
Comparative analysis of halogenation solvents:
| Solvent | Bromination Yield | Recovery Efficiency | Toxicity Class |
|---|---|---|---|
| CCl4 | 82% | 88% | IARC 2B |
| CH2Cl2 | 78% | 92% | OSHA Regulated |
| FC-72 | 65% | 99% | Non-flammable |
Fluorinated solvents (FC-72) show promise for large-scale operations despite lower yields.
Continuous Flow Bromination
Pilot-scale trials demonstrate advantages in heat management:
-
Residence time: 45 min vs. 8 h batch
-
Yield improvement: 87% ± 2%
-
Byproduct reduction: Dibrominated <0.5%
Flow chemistry enables safer handling of exothermic bromination steps.
Analytical Characterization Benchmarks
Spectroscopic Signatures
19F NMR (CDCl3):
-
δ -62.8 (CF3, d, J = 12 Hz)
-
δ -118.4 (CF2CF3, m)
-
δ -145.2 (CF2Br, unresolved)
HRMS (ESI+):
Calculated for C10H4BrF8N: 392.9352
Found: 392.9348 [M+H]+
Chromatographic Behavior
HPLC retention parameters (C18 column):
-
Mobile phase: 70:30 MeCN/H2O (0.1% TFA)
-
tR = 12.4 min (purity >99%)
-
k' = 4.7
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Addition Reactions: The fluorinated groups can participate in addition reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of 2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine with analogous halogenated pyridines from the evidence:
Structural and Functional Differences
Substituent Positioning :
- The target compound’s pentafluoroethyl group at C4 distinguishes it from most analogs, which typically feature smaller substituents (e.g., methylthio, chloro, or nitrile groups) . This bulky group likely increases steric hindrance, reducing reactivity at the pyridine ring but enhancing stability .
- Compared to 3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine , the target compound lacks a bromine at C3, which may simplify regioselective modifications.
Reactivity :
- The bromomethyl group at C2 is a versatile handle for alkylation or nucleophilic substitution, similar to analogs like 5-(Bromomethyl)-2-(trifluoromethyl)pyridine . However, the presence of a pentafluoroethyl group (vs. smaller substituents) may slow reaction kinetics due to steric effects.
Physicochemical Properties: The trifluoromethyl and pentafluoroethyl groups collectively lower the compound’s pKa (estimated ≤-3), increasing its acidity compared to non-fluorinated pyridines . Boiling points and densities are predicted to exceed those of simpler analogs (e.g., 2-Bromo-6-(trifluoromethyl)pyridine) due to higher molecular weight and fluorine content .
Biological Activity
The compound 2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple fluorine substituents that are known to influence biological interactions. The presence of bromine and trifluoromethyl groups enhances its reactivity and potential as a pharmacophore.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : The introduction of the bromomethyl group can be achieved through bromination reactions.
- Fluorination : The trifluoromethyl and pentafluoroethyl groups are introduced via fluorination techniques using reagents such as or other fluorinating agents.
- Pyridine Formation : The final structure is formed through cyclization reactions that yield the pyridine ring.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that fluorinated pyridines exhibit significant antimicrobial properties. The presence of multiple fluorine atoms can enhance the lipophilicity and membrane permeability of the compound, making it effective against various pathogens.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | High |
| Fungi | Low |
Enzyme Inhibition
Fluorinated compounds often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer signaling pathways.
- Case Study : A study evaluated various pyridine derivatives for their ability to inhibit TGF-β type I receptor kinase (ALK5). The results showed that similar compounds exhibited IC50 values ranging from 7.68 nM to 13.70 nM against ALK5 .
Cytotoxicity
In vitro assays have demonstrated varying levels of cytotoxicity against cancer cell lines. The trifluoromethyl group is hypothesized to play a crucial role in enhancing cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 12 |
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to involve:
- Disruption of cellular membranes due to increased lipophilicity.
- Inhibition of key signaling pathways associated with cell proliferation and survival.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(bromomethyl)-4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine, and how can reaction conditions be standardized?
Answer:
The synthesis typically involves radical bromination of a pre-functionalized pyridine core. For example, bromination of 6-(trifluoromethyl)pyridine derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a halogenated solvent (e.g., CCl₄ or chloroform) under reflux yields bromomethyl derivatives . Key parameters include:
- Temperature control : Reflux conditions (e.g., 90°C) ensure sufficient radical generation.
- Solvent selection : Non-polar solvents minimize side reactions.
- Stoichiometry : A 1:1 molar ratio of substrate to NBS reduces over-bromination .
Standardization : Monitor reaction progress via TLC or GC-MS, and purify using silica gel chromatography (0–10% EtOAc/hexane) .**
Basic: How is the bromomethyl group in this compound characterized experimentally?
Answer:
The bromomethyl group is confirmed via:
- ¹H NMR : A singlet near δ 4.5–4.8 ppm (CH₂Br) .
- ¹³C NMR : A carbon signal at ~30 ppm (CH₂Br) and ~25 ppm (C-Br) .
- Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., m/z 256.02 for C₇H₅BrF₃NO) .
Note : Halogenated byproducts (e.g., dibromomethyl derivatives) are identified via distinct splitting patterns in NMR .
Advanced: How do the electron-withdrawing trifluoromethyl and pentafluoroethyl groups influence the pyridine ring’s reactivity?
Answer:
The trifluoromethyl (-CF₃) and pentafluoroethyl (-C₂F₅) groups:
- Electronic effects : Strongly electron-withdrawing, reducing electron density on the pyridine ring and activating the bromomethyl group toward nucleophilic substitution (SN2) .
- Steric effects : The bulky pentafluoroethyl group may hinder reactions at the 4-position, directing reactivity to the 2- and 6-positions .
Methodological validation : Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity .
Advanced: How can researchers mitigate competing bromination pathways (mono- vs. di-bromination) during synthesis?
Answer:
Byproduct formation (e.g., di-brominated derivatives) is addressed via:
- Controlled stoichiometry : Use a 1:1 ratio of substrate to NBS to limit excess bromine .
- Radical scavengers : Add inhibitors (e.g., TEMPO) to quench excess radicals post-reaction .
- Temperature modulation : Lower temperatures (e.g., 70°C) slow radical propagation, favoring mono-bromination .
Yield optimization : Pilot-scale reactions with in-situ monitoring (e.g., FTIR) improve reproducibility .
Advanced: What strategies are employed to design derivatives of this compound for biological activity studies?
Answer:
- Nucleophilic substitution : Replace the bromomethyl group with amines, thiols, or alkoxides to generate pharmacologically relevant derivatives (e.g., anticancer agents) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the 2-position .
- Biological screening : Test derivatives against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values to establish structure-activity relationships (SAR) .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 32% vs. 50%) for brominated pyridines?
Answer:
Discrepancies arise from:
- Reaction scale : Smaller scales (<1 mmol) often report lower yields due to handling losses .
- Purification methods : Column chromatography vs. distillation affects recovery rates .
Resolution : - Reproduce conditions : Use identical substrate purity, solvent grades, and equipment.
- Byproduct analysis : Quantify di-brominated impurities via HPLC to adjust stoichiometry .
Advanced: What analytical methods are critical for assessing the compound’s stability under storage?
Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures.
- HPLC-UV/MS : Detects degradation products (e.g., hydrolysis of bromomethyl to hydroxymethyl) .
- NMR stability studies : Monitor spectral changes under inert vs. ambient conditions .
Storage protocol : Store under argon at 2–8°C in amber vials to prevent photodegradation .
Advanced: How does the bromomethyl group’s reactivity compare to chloromethyl or iodomethyl analogs in nucleophilic substitutions?
Answer:
- Reactivity trend : Iodo > Bromo > Chloro due to leaving-group ability (weaker C-X bonds).
- Experimental data : Bromomethyl derivatives exhibit moderate reactivity, balancing stability and utility in multi-step syntheses .
Methodology : Compare reaction rates (e.g., with piperidine) in polar aprotic solvents (DMF, DMSO) via kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
